1-(2-Aminoethyl)piperidine-2,6-dione CAS 1156764-82-7 properties
1-(2-Aminoethyl)piperidine-2,6-dione CAS 1156764-82-7 properties
An In-Depth Technical Guide to 1-(2-Aminoethyl)piperidine-2,6-dione (CAS 1156764-82-7)[1][2]
Executive Summary & Chemical Identity
1-(2-Aminoethyl)piperidine-2,6-dione (CAS 1156764-82-7) is a specialized heterocyclic building block belonging to the glutarimide class.[2] While structurally related to the immunomodulatory imide drugs (IMiDs) such as thalidomide and lenalidomide, this compound features a critical structural deviation: the substitution of the glutarimide nitrogen (N1) with an aminoethyl chain.
In the context of modern drug discovery, particularly Targeted Protein Degradation (TPD), this molecule serves a distinct role.[3] Unlike standard Cereblon (CRBN) ligands which require an unsubstituted glutarimide nitrogen for hydrogen bonding, 1-(2-Aminoethyl)piperidine-2,6-dione is frequently utilized as a negative control scaffold or a linker intermediate for non-CRBN targets. Its primary amine functionality allows for rapid conjugation to "warheads" or other ligands, enabling the synthesis of diverse chemical libraries.
Physicochemical Profile[2][3][4][5][6][7][8][9][10]
| Property | Value / Description |
| CAS Number | 1156764-82-7 |
| IUPAC Name | 1-(2-aminoethyl)piperidine-2,6-dione |
| Molecular Formula | C₇H₁₂N₂O₂ |
| Molecular Weight | 156.18 g/mol |
| SMILES | NCCN1C(=O)CCCC1=O |
| LogP (Predicted) | ~ -0.8 (Hydrophilic due to primary amine) |
| pKa (Amine) | ~ 9.5–10.0 (Typical primary aliphatic amine) |
| Physical State | Solid or viscous oil (depending on purity/salt form) |
| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in non-polar solvents. |
Scientific Context: The N-Substitution Paradox
To understand the utility of CAS 1156764-82-7, one must analyze its structural relationship to the Cereblon E3 ligase binding pocket.
Mechanism of Action (or Lack Thereof)
Standard IMiDs (e.g., Thalidomide) bind to CRBN via the tri-tryptophan pocket (Trp380, Trp386, Trp400). A critical requirement for this binding is the unsubstituted imide nitrogen , which acts as a hydrogen bond donor to the backbone carbonyl of Trp380 (or related residues depending on the crystal structure interpretation).
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Active Degrader: Unsubstituted Glutarimide (H-bond Donor) → High Affinity for CRBN.
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CAS 1156764-82-7: N-Substituted Glutarimide (No H-bond Donor) → Ablated/Drastically Reduced Affinity.
Application Insight: Consequently, this compound is invaluable for synthesizing negative controls in PROTAC design. By replacing the active glutarimide linker with this N-substituted variant, researchers can prove that a degradation event is CRBN-dependent. If the N-substituted analog fails to degrade the target, the mechanism is validated as CRBN-mediated.
Synthesis & Manufacturing Methodologies
The synthesis of 1-(2-Aminoethyl)piperidine-2,6-dione must be approached with a strategy that avoids polymerization and ensures selective mono-functionalization. The most robust route involves the condensation of glutaric anhydride with a mono-protected diamine.
Route 1: The Anhydride Condensation (Recommended)
This protocol prioritizes purity and scalability. It avoids the use of strong alkylating agents that could lead to O-alkylation byproducts.
Reagents:
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Glutaric Anhydride
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N-Boc-ethylenediamine (tert-butyl N-(2-aminoethyl)carbamate)
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Triethylamine (Et₃N) or DMAP (Catalyst)
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Toluene (Solvent)
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Trifluoroacetic acid (TFA) or HCl (Deprotection)
Step-by-Step Protocol:
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Imide Formation:
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Dissolve Glutaric Anhydride (1.0 eq) in anhydrous Toluene.
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Add N-Boc-ethylenediamine (1.05 eq) and a catalytic amount of DMAP (0.1 eq).
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Heat the mixture to reflux (approx. 110°C) using a Dean-Stark trap to remove the water generated during cyclization.
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Mechanism: The amine attacks the anhydride to form the amic acid intermediate, which then undergoes thermal dehydration to close the glutarimide ring.
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Monitor: Reaction completion is observed by TLC (disappearance of anhydride) or LC-MS.
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-
Work-up:
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Cool to room temperature. Wash with 1N HCl (mild) to remove excess amine/DMAP, then brine.
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Dry organic layer over Na₂SO₄ and concentrate to yield the N-Boc-protected intermediate (1-[2-(Boc-amino)ethyl]piperidine-2,6-dione).
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-
Deprotection:
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Dissolve the intermediate in DCM (Dichloromethane).
-
Add TFA (20% v/v) or 4M HCl in Dioxane at 0°C. Stir at room temperature for 2–4 hours.
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Concentrate in vacuo.
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Purification: The resulting salt (TFA or HCl) can be neutralized using ion-exchange resin or used directly if acidic conditions are tolerated in the next step.
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Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic pathway for CAS 1156764-82-7 via anhydride condensation.
Applications in Drug Discovery
A. Linkerology & Library Synthesis
The primary amine at the end of the ethyl chain serves as a universal "handle."
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Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to attach to various pharmacophores.
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Reductive Amination: Reacts with aldehydes to form secondary amines.
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Sulfonylation: Reacts with sulfonyl chlorides.
This versatility makes it an excellent scaffold for generating libraries of N-substituted glutarimides to screen for anticonvulsant activity (historically relevant) or matrix metalloproteinase (MMP) inhibition.
B. Targeted Protein Degradation (PROTACs)
As established, the N-substituted glutarimide motif is generally inactive against CRBN.
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Negative Control Generation: To validate a PROTAC (e.g., Pomalidomide-Linker-Warhead), a researcher synthesizes the "N-alkylated" analog using CAS 1156764-82-7.
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Active PROTAC: Degrades Target X.
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Inactive Analog (using CAS 1156764-82-7): Does NOT degrade Target X.
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C. Non-CRBN Ligand Design
Recent research suggests that while N-substitution blocks CRBN binding, it may open avenues for other targets. Glutarimide derivatives have been explored for:
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Anticonvulsant activity: Similar to ethosuximide.
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Anxiolytic properties: Via modulation of ion channels.
Analytical Characterization
To ensure the integrity of CAS 1156764-82-7, the following analytical signatures should be verified:
| Method | Diagnostic Signal |
| ¹H NMR (DMSO-d₆) | δ ~2.5–2.6 ppm: 4H multiplet (Glutarimide ring protons C3/C5). δ ~1.8 ppm: 2H multiplet (Glutarimide ring protons C4). δ ~3.7 ppm: 2H triplet (N-CH₂-CH₂-NH₂). δ ~2.8 ppm: 2H triplet (CH₂-NH₂). |
| ¹³C NMR | ~172 ppm: Carbonyl carbons (C=O). ~38 ppm: N-CH₂ carbon. |
| IR Spectroscopy | 1670–1720 cm⁻¹: Strong imide carbonyl stretch (Doublet often observed). |
| Mass Spectrometry | [M+H]⁺ = 157.1 m/z. |
Handling & Safety Protocols
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Stability: The glutarimide ring is susceptible to hydrolysis under strongly basic conditions (opening to the glutaramic acid). Store in a cool, dry place, preferably under inert gas (Argon/Nitrogen).
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Hygroscopicity: As a primary amine salt (if HCl/TFA salt), it is hygroscopic. Desiccate when not in use.
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Toxicity: While specific tox data on this intermediate is limited, glutarimides can be biologically active. Handle with standard PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation of dusts.
References
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Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer. Link
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Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. Link (Validates the requirement of unsubstituted imide nitrogen for binding).
-
Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature. Link
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Chem-Impex International. "1-(2-Aminoethyl)piperidine - Product Applications." Chem-Impex. Link
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Sigma-Aldrich. "1-(2-Aminoethyl)piperidine Technical Data." Merck KGaA. Link
Sources
- 1. 1156764-82-7_1-(2-Aminoethyl)piperidine-2,6-dioneCAS号:1156764-82-7_1-(2-Aminoethyl)piperidine-2,6-dione【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 2002478-53-5|(R)-5-Amino-1-methylpiperidin-2-one|BLD Pharm [bldpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
